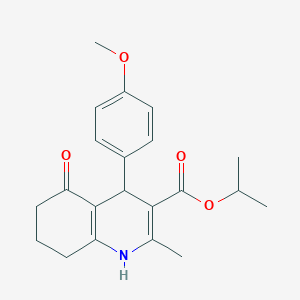
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. In addition, it has been found to be active against some strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mécanisme D'action
The exact mechanism of action of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and transcription.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline have been studied in vitro and in vivo. It has been found to be well-tolerated in animal models and exhibits low toxicity. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and high tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is its broad-spectrum antibacterial activity. It has been shown to be active against a wide range of bacterial species, including multidrug-resistant strains. In addition, it exhibits good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its potential to cause drug resistance, which can limit its long-term efficacy.
Orientations Futures
For research include the optimization of its chemical structure, evaluation of its efficacy against other infectious diseases, and investigation of its potential use as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline involves the reaction of 6-fluoro-2-(trifluoromethyl)quinoline with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.
Propriétés
IUPAC Name |
6-fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c1-21-4-6-22(7-5-21)13-9-14(15(17,18)19)20-12-3-2-10(16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZAZCPGUDAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
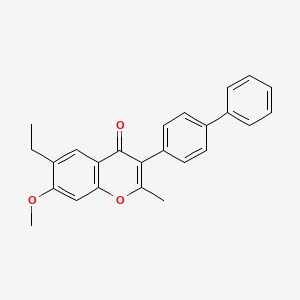

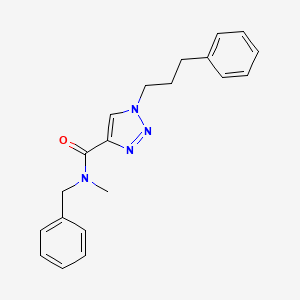
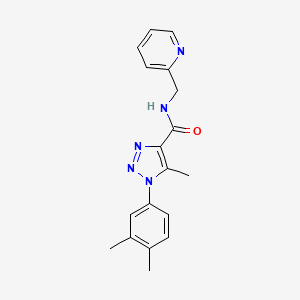
![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
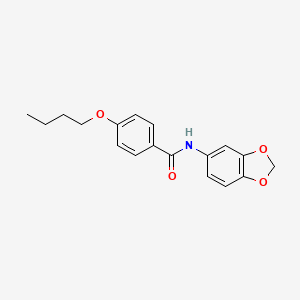
![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)
![3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)
![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)
